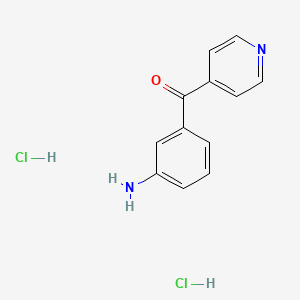
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride
Descripción general
Descripción
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride is a chemical compound with the CAS number 1332529-34-6 . It is used as a reference standard for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride are not explicitly stated in the search results. More detailed information may be available from specialized chemical databases or suppliers .Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Biological Evaluation
A study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, including (3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4, 5-dihydropyrazol-1-yl)(pyridin-4-yl) methanone derivatives. These compounds exhibited significant anti-inflammatory and antibacterial activities, highlighting the compound's potential in developing new therapeutic agents. The microwave method provided advantages such as higher yields, environmental friendliness, and shorter reaction times (P. Ravula et al., 2016).
Spectroscopic Properties and Theoretical Study
Another research investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanone compounds. This study provided insights into how the structure and environmental factors affect the spectroscopic properties of such compounds, aiding in the development of materials with specific optical characteristics (I. A. Z. Al-Ansari, 2016).
Antimicrobial and Antimycobacterial Activity
Research on nicotinic acid hydrazide derivatives, including (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone, highlighted their antimycobacterial activity. These studies contribute to the search for new compounds effective against bacterial infections, especially tuberculosis (R.V.Sidhaye et al., 2011).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone was analyzed, providing valuable data on the structural characteristics of related compounds. Such analyses are crucial for understanding the physical and chemical properties that influence the compound's reactivity and biological activity (B. Lakshminarayana et al., 2009).
Synthesis and Antimicrobial Activity
The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated their potential as antimicrobial agents. This research provides a foundation for developing new drugs to combat resistant microbial strains (Satyender Kumar et al., 2012).
Safety And Hazards
Direcciones Futuras
The future directions for research and applications of (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride are not specified in the search results. Given its use as a reference standard in pharmaceutical testing , it may have potential applications in drug development and other areas of pharmaceutical research.
Propiedades
IUPAC Name |
(3-aminophenyl)-pyridin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.2ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;;/h1-8H,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEUJXMIEBUJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)
![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)
![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)
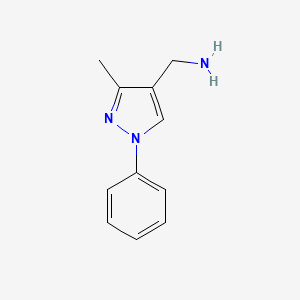
![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

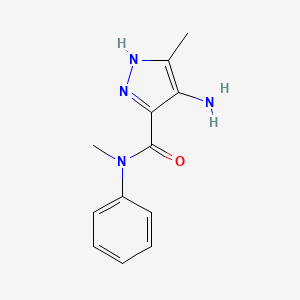
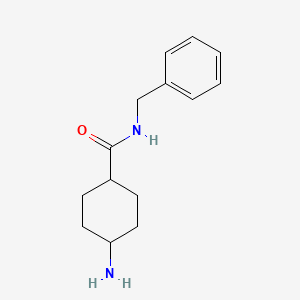
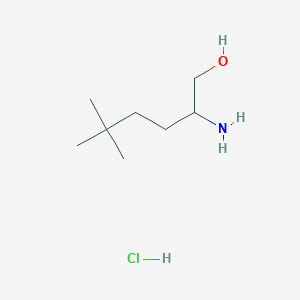
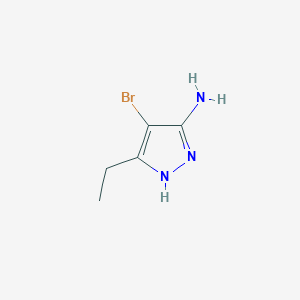
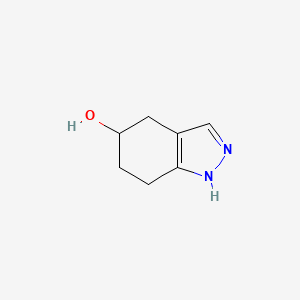
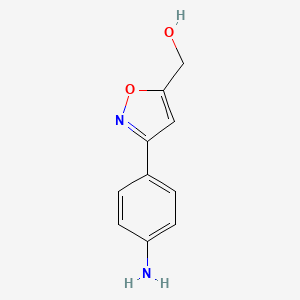
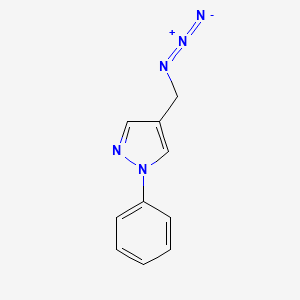
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)